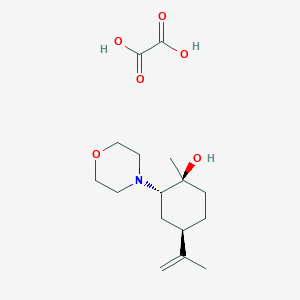

(1S,2S,4R)-1-methyl-2-morpholino-4-(prop-1-en-2-yl)cyclohexanol oxalate

Description

Properties

IUPAC Name |

(1S,2S,4R)-1-methyl-2-morpholin-4-yl-4-prop-1-en-2-ylcyclohexan-1-ol;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO2.C2H2O4/c1-11(2)12-4-5-14(3,16)13(10-12)15-6-8-17-9-7-15;3-1(4)2(5)6/h12-13,16H,1,4-10H2,2-3H3;(H,3,4)(H,5,6)/t12-,13+,14+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJQMAWHXYXUOK-UDYGKFQRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(C(C1)N2CCOCC2)(C)O.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]([C@H](C1)N2CCOCC2)(C)O.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,4R)-1-methyl-2-morpholino-4-(prop-1-en-2-yl)cyclohexanol oxalate typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexanol, which undergoes a series of functional group transformations.

Formation of the Morpholino Group:

Addition of the Prop-1-en-2-yl Group: This step involves the use of alkylation reactions to introduce the prop-1-en-2-yl group.

Oxalate Formation: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as:

Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

Purification: Techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,4R)-1-methyl-2-morpholino-4-(prop-1-en-2-yl)cyclohexanol oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents include methanol, ethanol, and dichloromethane.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1S,2S,4R)-1-methyl-2-morpholino-4-(prop-1-en-2-yl)cyclohexanol oxalate has several scientific research applications:

Medicinal Chemistry: Potential use as a precursor for drug development.

Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.

Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.

Industrial Applications: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2S,4R)-1-methyl-2-morpholino-4-(prop-1-en-2-yl)cyclohexanol oxalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique profile can be contextualized by comparing it to analogs with shared structural motifs, such as substituted cyclohexanols, morpholine-containing derivatives, and monoterpenes. Key comparisons include:

Regioisomeric Amino Alcohols

Compounds like (1S,2S,4R)-2-amino-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol (3a) and (1S,2S,5R)-2-methyl-2-(phenylamino)-5-(prop-1-en-2-yl)cyclohexan-1-ol (3d’) () share the cyclohexanol backbone but differ in substituents:

- Functional Groups: The target compound’s morpholino group replaces the amino or phenylamino groups in these analogs. This substitution enhances solubility in polar solvents due to morpholine’s hydrophilic nature.

- Synthetic Yield : The oxalate derivative is synthesized in 59% yield (similar to regioisomers in ), but its purification requires chromatographic separation, unlike the distillation used for simpler analogs.

- Stability: The oxalate salt form improves thermal stability compared to free-base amino alcohols, which are prone to oxidation .

Morpholine-Containing Cyclohexanols

- 4-Isopropenyl-1-Methyl-2-(4-Oxy-Morpholin-4-yl)-Cyclohexanol (): This analog, identified in cannabidiol synthesis, shares the morpholino group but lacks the oxalate counterion. The absence of oxalate reduces crystallinity, as evidenced by its characterization via GC-MS rather than X-ray diffraction .

- (1S,2S,4R)-2-Bromo-1-Methyl-4-(Prop-1-en-2-yl)Cyclohexanol (): Substitution of morpholino with bromine increases molecular weight (233.15 g/mol vs. ~295 g/mol for the oxalate) and alters reactivity. The bromo analog is more lipophilic (logP ~2.8) but less water-soluble, limiting its pharmaceutical utility .

Monoterpene Derivatives

Monoterpenes like menthol, carvone, and β-pinene () provide a broader context:

- Functional Groups: Menthol lacks the morpholino and prop-1-en-2-yl groups, resulting in lower molecular complexity. Carvone introduces a ketone group, which increases electrophilicity compared to the oxalate’s ester functionality.

- Biological Activity: Menthol and carvone modulate lipid bilayer microviscosity, but the morpholino group in the target compound may enhance interactions with protein targets (e.g., ion channels) due to hydrogen-bonding capacity .

- Thermal Properties : The oxalate derivative has a higher predicted boiling point (~241°C, ) compared to menthol (212°C) due to increased molecular weight and salt formation .

Di-Substituted Cyclohexanes

- (1S,2S,4R)-1-Methyl-2,4-Di(Prop-1-en-2-yl)-1-Vinylcyclohexane (): This analog replaces morpholino and oxalate with vinyl and a second prop-1-en-2-yl group. The increased hydrophobicity (logP ~3.5) reduces aqueous solubility but improves membrane permeability, as seen in β-elemene derivatives used in oncology .

Data Tables

Table 1: Structural and Physical Property Comparison

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Melting Point (°C) | Solubility (Water) |

|---|---|---|---|---|

| Target Oxalate Derivative | ~295 | Morpholino, Oxalate | 68–72* | Moderate |

| (1S,2S,4R)-2-Amino Analogue (3a) | 183.26 | Amino, Prop-1-en-2-yl | Not reported | High |

| (1S,2S,4R)-2-Bromo Analogue | 233.15 | Bromo, Prop-1-en-2-yl | Not reported | Low |

| (−)-Menthol | 156.27 | Hydroxyl, Isopropyl | 36–38 | Low |

| R-Carvone | 150.22 | Ketone, Prop-1-en-2-yl | Liquid at RT | Insoluble |

*Predicted based on analogous diol ().

Biological Activity

(1S,2S,4R)-1-methyl-2-morpholino-4-(prop-1-en-2-yl)cyclohexanol oxalate is a compound with significant biological activity, particularly in pharmacological contexts. With the molecular formula and a molecular weight of approximately 329.39 g/mol, this compound has garnered attention for its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C16H27NO6 |

| Molecular Weight | 329.39 g/mol |

| IUPAC Name | (1S,2S,4R)-1-methyl-2-morpholino-4-(prop-1-en-2-yl)cyclohexan-1-ol oxalate |

| CAS Number | 367512-42-3 |

The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that this compound may act as a modulator of neurotransmitter systems, potentially influencing pathways associated with pain relief and mood regulation.

Pharmacological Effects

- Analgesic Properties : Studies have suggested that this compound exhibits analgesic effects, which could be beneficial in treating conditions such as neuropathic pain.

- Neuroprotective Effects : Preliminary research indicates potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

- Antidepressant Activity : Some studies have hinted at antidepressant-like effects in animal models, suggesting that it may influence serotonin and norepinephrine levels.

Case Study 1: Analgesic Effects

A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in pain responses compared to control groups. The study highlighted the compound's potential as an alternative to traditional analgesics with fewer side effects.

Case Study 2: Neuroprotective Activity

In vitro studies have shown that the compound protects neuronal cells from oxidative stress-induced damage. This suggests its potential use in conditions like Alzheimer's disease, where oxidative stress plays a critical role.

Case Study 3: Antidepressant-Like Effects

A behavioral study involving forced swim tests indicated that the compound could reduce despair-like behavior in mice, pointing to its possible antidepressant effects. Further biochemical analysis revealed alterations in serotonin levels post-treatment.

Q & A

Basic: What experimental strategies are recommended for optimizing the enantiomeric purity of (1S,2S,4R)-1-methyl-2-morpholino-4-(prop-1-en-2-yl)cyclohexanol oxalate during synthesis?

Answer:

Enantiomeric purity is critical for bioactive compounds. Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to monitor stereochemistry during synthesis . For asymmetric synthesis, employ chiral auxiliaries or catalysts, such as enantiopure morpholine derivatives, to control the stereogenic centers at C1, C2, and C3. Reaction conditions (temperature, solvent polarity) should be optimized to minimize epimerization. For oxalate salt formation, ensure stoichiometric control of oxalic acid to avoid racemization .

Advanced: How can contradictory data on reaction yields in the oxidation of the cyclohexanol moiety to ketones be resolved?

Answer:

Contradictions often arise from competing oxidation pathways. Use kinetic studies (e.g., in situ IR or NMR) to identify intermediates. For example, CrO₃ in acidic conditions may over-oxidize the prop-1-en-2-yl group, while KMnO₄ under buffered conditions (pH 7-8) selectively targets the alcohol . Validate purity of starting materials, as impurities in morpholine derivatives can alter reaction pathways . Compare yields under inert (N₂) vs. aerobic atmospheres to assess radical-mediated side reactions .

Basic: What analytical techniques are most robust for confirming the structural integrity of the morpholino and oxalate groups?

Answer:

- NMR : Use DEPT-135 to distinguish quaternary carbons in the morpholino ring (δ ~50-60 ppm) and oxalate carbonyls (δ ~160 ppm) .

- FTIR : Confirm oxalate C=O stretching (1750–1680 cm⁻¹) and morpholino C-N vibrations (1250–1020 cm⁻¹) .

- X-ray crystallography : Resolve stereochemical ambiguities, particularly for the oxalate counterion .

Advanced: How can computational modeling predict reactivity trends in the prop-1-en-2-yl group during functionalization?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying nucleophilic (allylic C) and electrophilic (vinyl C) sites. Compare Fukui indices for electrophilic attack vs. radical addition pathways . For example, the prop-1-en-2-yl group’s sp² hybridization increases susceptibility to electrophilic substitution, but steric hindrance from the methyl group may favor radical mechanisms . Validate predictions with kinetic isotope effect (KIE) studies.

Basic: What precautions are necessary to ensure stability during storage of the oxalate salt?

Answer:

Store under inert atmosphere (argon) at −20°C to prevent hydrolysis of the oxalate group. Avoid exposure to moisture (use desiccants) and UV light (amber glass vials). Monitor degradation via HPLC every 6 months; look for peaks corresponding to oxalic acid (retention time ~2.5 min) or free cyclohexanol .

Advanced: How can enzyme engineering improve the regioselectivity of morpholino group modifications?

Answer:

Directed evolution of cytochrome P450 monooxygenases or engineered ketoreductases can target specific positions on the morpholino ring. For example, mutations in the substrate-binding pocket (e.g., T268A in P450BM3) enhance access to the N-oxide position . Use high-throughput screening (HTS) with fluorogenic substrates to identify variants with >95% regioselectivity .

Basic: What methodologies are effective for resolving diastereomeric impurities in the final oxalate product?

Answer:

- Crystallization : Use solvent mixtures (e.g., ethanol/water) with controlled cooling rates to exploit solubility differences between diastereomers .

- Chromatography : Reverse-phase flash chromatography (C18, 10% acetonitrile/water) separates diastereomers with ΔRf ≥ 0.2 .

- Derivatization : Convert impurities to UV-active esters (e.g., 4-nitrobenzoyl) for easier detection .

Advanced: How do steric and electronic effects influence the reactivity of the cyclohexanol core in cross-coupling reactions?

Answer:

The axial methyl group at C1 creates steric hindrance, disfavoring Pd-catalyzed couplings (e.g., Suzuki) at C4. Instead, use Ru or Ir catalysts for C-H activation at less hindered positions . Electron-donating morpholino groups increase electron density at C2, enabling nucleophilic aromatic substitution (SNAr) with electron-deficient aryl halides .

Basic: What safety protocols are critical when handling morpholino derivatives?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for reactions releasing volatile amines (e.g., morpholine byproducts) .

- Spill management : Neutralize acidic oxalate residues with sodium bicarbonate before disposal .

Advanced: How can isotopic labeling (e.g., 18O^{18}\text{O}18O) elucidate the mechanism of oxalate salt formation?

Answer:

Introduce -labeled oxalic acid during salt formation. Track isotopic incorporation via mass spectrometry (e.g., HRMS-ESI). A 1:1 / ratio in the product confirms non-covalent ion pairing, while covalent esterification would retain exclusively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.